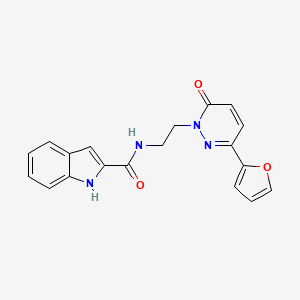
6-ethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
Thiazoles, which are part of the EPTP structure, are five-membered heterocyclic compounds containing one sulfur and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Synthesis and Chemical Reactions
6-ethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)pyrimidine-4-carboxamide is a compound that can be synthesized through various chemical processes. For instance, the synthesis of related pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6-a]benzimidazoles involves the preparation of certain precursors and their subsequent reaction with carbonyl compounds (Bakhite et al., 2005).
Biological Activities
The compound and its derivatives have been explored for various biological activities. For example, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and evaluated for anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
Anticancer and Antiprotozoal Potential
In the field of oncology and parasitology, compounds like pyrazolopyrimidines derivatives have been synthesized and assessed for their anticancer and anti-5-lipoxygenase activities. These studies contribute to the understanding of the structure-activity relationship and potential therapeutic applications of these compounds (Rahmouni et al., 2016). Additionally, novel imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have shown promise as antiprotozoal agents, demonstrating the potential of these compounds in treating protozoal infections (Ismail et al., 2004).
Antimicrobial and Antioxidant Properties
Some derivatives of this compound have also been synthesized and tested for antimicrobial and antioxidant activities. The structural modifications of these compounds and their corresponding biological activities contribute to the development of new antimicrobial and antioxidant agents (Youssef & Amin, 2012).
properties
IUPAC Name |
6-ethoxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S/c1-2-22-13-7-11(17-9-18-13)14(21)20-15-19-12(8-23-15)10-5-3-4-6-16-10/h3-9H,2H2,1H3,(H,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYZLQUHOPNHOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[[4-(prop-2-enoylamino)-2-oxabicyclo[2.2.2]octan-1-yl]methyl]carbamate](/img/structure/B2385489.png)



![(5,6-Dichloropyridin-3-yl)-(6-methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-yl)methanone](/img/structure/B2385497.png)

![N-(3,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2385500.png)
![[5-(Trifluoromethyl)oxolan-2-yl]methanesulfonyl fluoride](/img/structure/B2385502.png)


![N-[4-(dimethylamino)phenyl]-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2385505.png)
![1-(5-Methyl-1,3-thiazol-2-yl)-3-[2-(2-pyrazol-1-ylethoxy)ethyl]urea](/img/structure/B2385507.png)

